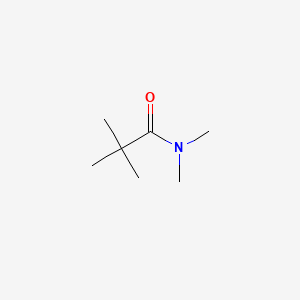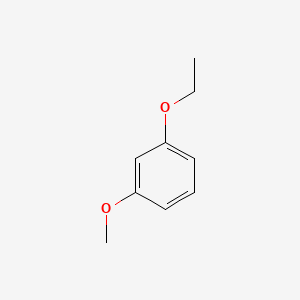
2-甲基丁基异硫氰酸酯
描述
2-Methylbutyl isothiocyanate is an organic compound with the molecular formula C6H11NS and a molecular weight of 129.223 .
Synthesis Analysis
Isothiocyanates, such as 2-Methylbutyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
The molecular structure of 2-Methylbutyl isothiocyanate can be viewed using Java or Javascript .Chemical Reactions Analysis
The product of the cyclocondensation reaction, 1,3-benzodithiole-2-thione, is determined spectrophotometrically at 365 nm. The reaction of 1,2-benzenedithiol with isothiocyanates is highly selective .Physical And Chemical Properties Analysis
2-Methylbutyl isothiocyanate is a liquid with a pale yellow color . It has a boiling point of 84 - 86 degrees Celsius at 15mmHg .科学研究应用
Antimicrobial Activity
Isothiocyanates (ITCs), including 2-Methylbutyl isothiocyanate, have been studied for their antimicrobial activity against human infections . The use of plant-derived products as antimicrobial agents has been investigated in depth . ITCs are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .
Organic Synthesis
ITCs are widely used as intermediates in organic synthesis due to their high and versatile reactivity . This includes the synthesis of ITCs using elemental sulfur .
Biological Activity
ITCs are biologically active molecules found in several natural products and pharmaceutical ingredients . They are represented among natural products and pharmaceutical ingredients by the biologically relevant welwitindolinone and hapalindole alkaloids isolated from various algae species .
Anti-tumor Activity
ITCs occurring in cruciferous vegetables such as broccoli, watercress, cabbage, and cauliflower are suggested to have anti-tumor activity .
Neuroprotective Activity
Sulforaphane, an ITC, showed neuroprotective activity in the treatment of neurodegenerative Alzheimer’s and Parkinson’s diseases .
Antiproliferative Activity
ITCs express significant antiproliferative activity .
Food Preservation
The anti-microbial nature of certain ITCs makes them useful in food preservation .
安全和危害
2-Methylbutyl isothiocyanate is harmful if swallowed, in contact with skin, and if inhaled . It causes severe skin burns and eye damage . In case of ingestion, it is advised not to induce vomiting . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
作用机制
Target of Action
Isothiocyanates (itcs), the class of compounds to which 2-methylbutyl isothiocyanate belongs, are known to interact with a variety of biological targets .
Mode of Action
They can inhibit cytochrome P450 enzymes, modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Biochemical Pathways
ITCs, including 2-Methylbutyl isothiocyanate, can affect a number of biochemical pathways. They can inhibit enzymes involved in carcinogenesis, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), and modulate other pathways involved in chemoprevention .
Pharmacokinetics
Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Itcs are known to have various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action of 2-Methylbutyl isothiocyanate can be influenced by various environmental factors. For instance, it is relatively stable under normal conditions, but it may decompose under high temperatures and in the presence of organic bases .
属性
IUPAC Name |
1-isothiocyanato-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQGOSIKKPMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963164 | |
| Record name | 1-Isothiocyanato-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyl isothiocyanate | |
CAS RN |
4404-51-7 | |
| Record name | 2-Methylbutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanato-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbutyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 2-methylbutyl isothiocyanate and how is it produced?
A1: 2-methylbutyl isothiocyanate is a volatile compound produced by certain plants, notably some Brassica species like Brussels sprouts []. It is not directly present in the plant but is generated through the enzymatic hydrolysis of its glucosinolate precursor, 2-methylbutylglucosinolate, by the enzyme myrosinase []. This process typically occurs upon plant tissue damage, such as during chewing or chopping.
Q2: How does 2-methylbutyl isothiocyanate contribute to plant defense mechanisms?
A2: 2-methylbutyl isothiocyanate, along with other isothiocyanates, is known to exhibit toxicity towards various pests and pathogens. Research has shown that it can significantly impact the survival of plant parasitic nematodes like Globodera pallida, a major pest for potato crops []. The compound's toxicity likely stems from its ability to interfere with crucial biological processes within the target organisms.
Q3: Beyond its role in plant defense, has 2-methylbutyl isothiocyanate shown potential for other applications?
A3: The potent nematicidal activity of 2-methylbutyl isothiocyanate identified in studies suggests its potential application in agriculture []. Specifically, it could contribute to the development of biofumigation strategies. This environmentally friendly approach involves incorporating specific Brassica plants rich in 2-methylbutylglucosinolate into the soil. Upon their decomposition, the compound is released, potentially controlling nematode populations and reducing reliance on synthetic nematicides [].
Q4: What analytical techniques are used to identify and quantify 2-methylbutyl isothiocyanate in plant material?
A4: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique employed to identify and quantify volatile compounds like 2-methylbutyl isothiocyanate in the headspace of plants []. This method allows for the separation and detection of individual volatile compounds based on their mass-to-charge ratios, enabling precise identification and quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)










